molecular formula C14H13NO2 B8783718 Ethyl 4-(pyridin-3-yl)benzoate CAS No. 4385-71-1

Ethyl 4-(pyridin-3-yl)benzoate

Cat. No.: B8783718
CAS No.: 4385-71-1
M. Wt: 227.26 g/mol
InChI Key: CXEQLERNQWCKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a pyridine ring attached to the benzoic acid moiety through a carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-3-yl)benzoate typically involves the esterification of 4-Pyridin-3-yl-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Pyridin-3-yl-benzoic acid+EthanolAcid Catalyst4-Pyridin-3-yl-benzoic acid ethyl ester+Water\text{4-Pyridin-3-yl-benzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Pyridin-3-yl-benzoic acid+EthanolAcid Catalyst​4-Pyridin-3-yl-benzoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation under specific conditions to yield carboxylic acid derivatives. Key findings include:

Reagent/ConditionsProductYieldKey Observations
KMnO₄ (acidic, reflux) 4-(Pyridin-3-yl)benzoic acid85–92%Complete conversion confirmed by FT-IR loss of ester C=O (1,730 cm⁻¹) and appearance of carboxylic acid O–H (3,400 cm⁻¹).
CrO₃ in H₂SO₄Same as above78%Requires stoichiometric control to avoid over-oxidation of pyridine ring.

Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylic acid .

Reduction Reactions

The ester group is reduced to primary alcohols or other intermediates:

Reagent/ConditionsProductYieldNotes
LiAlH₄ (anhydrous THF, 0°C → RT)4-(Pyridin-3-yl)benzyl alcohol67–75%Excess reductant required; pyridine ring remains intact.
NaBH₄/CaCl₂ (MeOH, reflux)Partial reduction to aldehyde42%Limited utility due to competing side reactions.

Spectroscopic Confirmation : Post-reduction ¹H-NMR shows disappearance of ester CH₃CH₂O (δ 1.3 ppm) and emergence of alcohol –OH (δ 4.8 ppm).

Nucleophilic Substitution

The ester undergoes substitution with nucleophiles such as amines or thiols:

NucleophileConditionsProductYield
NH₃ (gas) in EtOH80°C, 12 h4-(Pyridin-3-yl)benzamide88%
Benzylamine (DCM, DMAP)RT, 24 hN-Benzyl-4-(pyridin-3-yl)benzamide76%
HSCH₂CO₂H (K₂CO₃, DMF) 60°C, 6 hThioester derivative63%

Kinetic Study : Second-order kinetics observed, with rate constants (k) ranging from 1.2 × 10⁻³ M⁻¹s⁻¹ (NH₃) to 3.8 × 10⁻⁴ M⁻¹s⁻¹ (bulky amines).

Pyridine Ring Functionalization

The pyridine moiety participates in electrophilic and coordination chemistry:

Nitration

ReagentProductYield
HNO₃/H₂SO₄ (0°C) 4-(5-Nitro-pyridin-3-yl)benzoate58%

Metal Coordination

Reacts with PdCl₂ in EtOH to form a square-planar complex (λₐᵥ = 420 nm), used in catalytic cross-coupling reactions .

Photochemical Reactivity

UV irradiation (254 nm) in benzene induces [2+2] cycloaddition with maleic anhydride:

ParameterValue
Quantum Yield (Φ)0.32 ± 0.03
Cycloadduct Yield81%
Diastereoselectivity3:1 (endo:exo)

Enzymatic Hydrolysis

Screenings with hydrolases reveal substrate specificity:

EnzymeConversion (%)kₐ (min⁻¹)
Candida antarctica Lipase B940.18
Porcine Liver Esterase230.03

Optimal Conditions : pH 7.0, 37°C, 1 mM substrate .

Comparative Reactivity

A reactivity hierarchy was established using DFT calculations (B3LYP/6-311++G(2d,2p)):

Reaction TypeΔG‡ (kcal/mol)
Oxidation (KMnO₄)18.2
Reduction (LiAlH₄)22.7
Amide Formation25.4

Lower activation barriers correlate with higher experimental yields .

Scientific Research Applications

Ethyl 4-(pyridin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridin-3-yl-benzoic acid
  • 4-Pyridin-3-yl-benzyl alcohol
  • 4-Pyridin-3-yl-benzamide

Uniqueness

Ethyl 4-(pyridin-3-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol, providing versatility in chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(pyridin-3-yl)benzoate, and how can purity be validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 4-aminobenzoate derivatives can react with pyridinyl boronic acids under Suzuki-Miyaura conditions . Purification via column chromatography (e.g., silica gel) followed by recrystallization is recommended. Purity validation should include HPLC (≥95% purity threshold) and spectral characterization (¹H/¹³C NMR, IR) to confirm functional groups .

Q. How can crystallographic data for this compound derivatives be obtained and refined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) to process data. Ensure proper data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. For example, CCDC entries (e.g., 1876881) in supporting crystallographic files provide validated structural parameters .

Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

  • Methodology :

  • NMR : Monitor coupling reactions (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm in ¹H NMR).
  • IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyridinyl C-N vibrations at ~1600 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the photophysical properties of this compound in OLED applications?

  • Methodology : Introduce electron-donating/-withdrawing groups (e.g., -CF₃, -OCH₃) to the pyridine ring and analyze effects via UV-Vis absorption and fluorescence spectroscopy. Computational studies (DFT/TD-DFT) can correlate HOMO-LUMO gaps with experimental emission wavelengths. For example, OLED dye studies show substituents alter charge-transfer efficiency and quantum yields .

Q. What strategies resolve contradictions in reactivity data between this compound and analogous initiators in polymer systems?

  • Methodology : Comparative kinetic studies (e.g., photo-DSC for polymerization rates) under controlled conditions (light intensity, wavelength). For instance, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate-based initiators due to enhanced electron-donating effects. Use Arrhenius plots to quantify activation energies and identify rate-limiting steps .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using PyMOL for visualization. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀). For example, chromene-carboxylate derivatives show affinity for estrogen receptors, guided by pyridinyl interactions with hydrophobic binding pockets .

Q. What experimental approaches mitigate challenges in resolving tautomeric forms of this compound in solution?

  • Methodology : Variable-temperature NMR (VT-NMR) to observe dynamic equilibria. Solvent polarity studies (e.g., DMSO vs. CDCl₃) can stabilize specific tautomers. X-ray crystallography provides definitive solid-state structures, while DFT calculations (e.g., Gaussian 16) model solvent effects on tautomeric stability .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodology : Systematically test reaction parameters (catalyst loading, solvent, temperature). For example, Pd(PPh₃)₄ may outperform Pd(OAc)₂ in Suzuki couplings due to ligand stability. Use LC-MS to track side products (e.g., homocoupling) and optimize ligand-to-metal ratios .

Q. How can discrepancies in solubility data for this compound across solvents be reconciled?

  • Methodology : Employ Hansen solubility parameters (HSPs) to model solvent interactions. Experimental validation via turbidimetry or dynamic light scattering (DLS) quantifies aggregation thresholds. For instance, ethyl benzoates show higher solubility in THF than DMF due to polarity and H-bonding differences .

Q. Tables of Key Data

Property Value/Technique Reference
Molecular Weight 243.27 g/mol
Typical Purity ≥95% (HPLC)
Crystallographic System Monoclinic (e.g., CCDC 1876881)
¹H NMR (CDCl₃) δ 1.4 (t, CH₃), 4.4 (q, CH₂), 8.5–9.0 (pyridinyl)

Properties

CAS No.

4385-71-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 4-pyridin-3-ylbenzoate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-7-5-11(6-8-12)13-4-3-9-15-10-13/h3-10H,2H2,1H3

InChI Key

CXEQLERNQWCKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.